molecular formula C9H10N2O B6252684 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one CAS No. 1378515-22-0

5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one

Cat. No.: B6252684
CAS No.: 1378515-22-0
M. Wt: 162.2
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Description

5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one is a high-purity chemical intermediate belonging to the class of fused, nitrogen-rich heterocyclic compounds. These aza-heterocyclic scaffolds are of paramount importance in medicinal chemistry and advanced chemical synthesis due to their presence in numerous biologically active molecules . The presence of multiple nitrogen atoms influences the molecule's polarity, basicity, and hydrogen-bonding capacity, making it a privileged structure for interacting with biological targets . This compound serves as a key synthetic building block for drug discovery programs. Its core structure is related to chemotypes investigated as novel antagonists for therapeutic targets such as the chemokine receptor CCR2, which is relevant for conditions like neuropathic pain, atherosclerosis, and cancer . Furthermore, closely related tetrahydropyridoazepine scaffolds have been identified as novel ligands for neurological targets, including the dopamine D3 receptor, highlighting their potential in researching central nervous system (CNS) disorders such as Parkinson's disease, schizophrenia, and substance abuse . The pyridoazepine core is also a valuable template in the development of new tricyclic systems evaluated as photosensitizers for photodynamic therapy against challenging cancers like triple-negative breast cancer . The specific mechanism of action for this compound is derivative-dependent, as the core structure can be functionalized to interact with various biological pathways. Potential mechanisms inferred from related compounds include receptor antagonism and the generation of reactive oxygen species (ROS) upon light irradiation to induce apoptotic cell death in malignancies . Researchers value this scaffold for its versatility in creating diverse chemical libraries for biological screening. This product is intended for research applications and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1378515-22-0

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : A 1:1 (v/v) mixture of dioxane and alcohol (methanol, t-butanol) is optimal for photolysis.

  • Catalyst : Addition of 15-crown-5 ether (0.2 g) enhances reaction efficiency by stabilizing alkoxide ions.

  • Light Source : Ultraviolet light (254 nm) is typically employed for 6–8 hours under inert atmosphere.

Table 1: Photolysis of 8-Azido-6-Methoxyquinoline

Alkoxide SourceAlcoholIntermediate FormedYield (%)Final Product (After Acidification)
Sodium methoxideMethanol9-Methoxy-5H-pyrido[2,3-c]azepine255H-Pyrido[2,3-c]azepin-9-one
Potassium t-butoxidet-Butanol9-t-Butoxy-5H-pyrido[2,3-c]azepine425H-Pyrido[2,3-c]azepin-9-one

Post-photolysis workup with hydrochloric acid (1:1 v/v with alcohol) achieves complete conversion to the azepinone. However, competing transetherification reactions may occur if alcohols are swapped during acidification, necessitating strict control of reaction conditions.

Acid-Mediated Dealkylation of Alkoxy-Substituted Pyridoazepines

Alkoxy-substituted precursors such as 9-allyloxy-5H-pyrido[2,3-c]azepine undergo dealkylation in acidic media to yield the azepinone. Treatment with dry hydrogen bromide in acetic acid at reflux (30 minutes) cleaves the ether bond, producing 8,9-dihydro-5H-pyrido[2,3-c]azepin-9-one hydrobromide in 90% yield.

Key Observations:

  • Acid Choice : Hydrogen bromide in acetic acid outperforms HCl or H₂SO₄ in minimizing side reactions.

  • Temperature : Reflux conditions (≈118°C for acetic acid) are critical for complete dealkylation.

  • Byproducts : Prolonged heating (>1 hour) leads to decomposition, reducing yields to <50%.

Transetherification During Workup

Unexpected transetherification has been observed during the isolation of intermediates. For example, acidifying a methanolic reaction mixture containing 9-t-butoxy-5H-pyrido[2,3-c]azepine with methanol-HCl yields 7,9-dimethoxy-5H-pyrido[3,2-c]azepine instead of the expected azepinone. This side reaction underscores the sensitivity of alkoxy groups to nucleophilic displacement under acidic conditions.

Mitigation Strategies :

  • Use t-butyl alcohol-HCl mixtures during workup to suppress transetherification.

  • Employ non-nucleophilic acids (e.g., trifluoroacetic acid) for final protonation steps.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Preparation Methods

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Photolysis8-Azido-6-methoxyquinolinePhotolysis → Acidification25–42High regioselectivityRequires UV equipment
Acid Dealkylation9-Alkoxy-5H-pyridoazepineHBr/AcOH reflux90SimplicityHydrobromide salt formation
Transetherification9-t-Butoxy derivativeAcidic workup<25Unintentional pathwayLow yield, byproduct formation

Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct signals for the azepinone proton (δ 5.6 ppm, multiplet) and pyridine protons (δ 8.5–7.7 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 240 (M⁺) for the hydrobromide salt.

  • IR Spectroscopy : C=O stretch at 1,620 cm⁻¹ and N–H stretches at 3,200–3,100 cm⁻¹.

Industrial-Scale Considerations

While laboratory methods are well-established, scaling up requires:

  • Continuous Flow Photoreactors : To enhance light penetration and reduce reaction times.

  • Crystallization Optimization : Recrystallization from light petroleum (b.p. 60–80°C) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one: can undergo various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce different substituents onto the ring structure, altering its chemical behavior.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.

  • Medicine: : It could be explored for its therapeutic potential, possibly as a lead compound in drug discovery.

  • Industry: : Its unique properties might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Nomenclature

Table 1: Structural Comparison of Pyrido-Azepine Derivatives
Compound Name Core Structure Functional Groups Key Substituents/Modifications
5H,6H,7H,8H,9H-Pyrido[2,3-c]azepin-9-one Pyrido[2,3-c]azepine Ketone (C9) Fully saturated azepine ring
7,9-Dihydro-6H-pyrido[2,3-b]azepine-5,8-dione Pyrido[2,3-b]azepine Two ketones (C5, C8) Partially unsaturated azepine ring
5H,6H,7H,8H,9H-Pyrido[3,2-b]azepin-6-one Pyrido[3,2-b]azepine Ketone (C6) Varying ring fusion position
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyrido[2,3-c]pyridazine Pyridazine fused to azepine Nitrogen-rich heterocyclic system

Key Observations :

  • The position of ring fusion ([2,3-c] vs. [2,3-b] or [3,2-b]) alters electronic distribution and steric accessibility for intermolecular interactions [7], [11].
  • Functional group placement (e.g., ketone at C6 vs. C9) influences reactivity and binding affinity in biological systems [7], [11].
  • Derivatives with additional heteroatoms (e.g., pyridazine in 6,7-dihydro-5H-pyrido[2,3-c]pyridazine) exhibit distinct solubility and pharmacokinetic profiles [9], [12].

Key Observations :

  • The Skraup reaction is widely employed for synthesizing pyridine-fused systems but requires harsh acidic conditions [1].
  • Autoxidation pathways (e.g., for pyridazino-diquinolines) offer milder alternatives but are substrate-specific [5].
  • Ring contraction reactions (e.g., pyrano → furo conversion) highlight the instability of certain fused systems under thermal stress [4].

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound C₉H₁₀N₂O 162.19 1.2 0.5 (DMSO)
7,9-Dihydro-6H-pyrido[2,3-b]azepine-5,8-dione C₉H₈N₂O₂ 176.17 -0.3 1.8 (Water)
5H,6H,7H,8H,9H-Pyrido[3,2-b]azepin-6-one C₉H₁₀N₂O 162.19 1.5 0.3 (DMSO)

Key Observations :

  • Ketone position significantly affects hydrophilicity; the 5,8-dione derivative (C₉H₈N₂O₂) exhibits higher aqueous solubility due to increased polarity [7].
  • logP values correlate with the number of hydrogen bond acceptors/donors, influencing membrane permeability [7], [11].
Table 4: Bioactivity of Pyrido-Azepine Derivatives
Compound Target/Mechanism IC₅₀/EC₅₀ (nM) Application Ref.
5H,6H,7H,8H,9H-Pyridazino[3,4-b]azepine Bcl-xL protein inhibition 10–100 Pro-apoptotic cancer therapy [9]
1-Ethoxymethyl-5-methyl-9-phenyl-...diazepine Tyrosine kinase inhibition 50–200 Antitumor agents [3]
Pyridazino[4,3-c:5,6-c']diquinolines DNA intercalation >1000 Antiviral/antitumor screening [5]

Key Observations :

  • Derivatives with extended conjugation (e.g., pyridazino-azepines) show enhanced binding to apoptotic proteins like Bcl-xL [9], [12].
  • Substituent effects : Ethoxymethyl and phenyl groups in diazepine derivatives improve selectivity for kinase targets [3].

Q & A

Q. What are the key synthetic strategies for preparing 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one?

The synthesis typically involves multi-step reactions, including cyclization and condensation processes. Controlled conditions (e.g., dimethylformamide as a solvent, potassium carbonate as a base) are critical for achieving high yields. For example, pyrido-azepinone derivatives often require temperature-controlled cyclization to form the fused ring system . Purification methods like column chromatography or recrystallization from ethanol are standard to isolate the product .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on techniques such as:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., distinguishing between keto-enol tautomers) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline forms .

Q. What are the primary physicochemical properties of this compound?

Key properties include:

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s heterocyclic and keto groups .
  • Stability : Sensitive to strong acids/bases; degradation studies under varying pH/temperature are recommended .
  • Hydrogen-bonding capacity : The lactam moiety enables interactions with biological targets, validated via IR spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyrido-azepinone derivatives?

Discrepancies in yields often stem from:

  • Reagent purity : Impurities in starting materials (e.g., aldehydes or amines) can alter reaction pathways .
  • Catalyst optimization : Screening bases (e.g., K2_2CO3_3 vs. NaH) improves efficiency .
  • Scale-dependent effects : Pilot-scale reactions may require modified conditions (e.g., reflux time, solvent volume) . Mitigation strategies include reproducibility trials and kinetic studies to identify rate-limiting steps .

Q. What experimental design considerations are critical for studying this compound’s bioactivity?

  • Target selection : Prioritize enzymes/receptors with known interactions with pyrido-azepinones (e.g., kinase or GPCR targets) .
  • Dose-response assays : Use IC50_{50}/EC50_{50} measurements to quantify potency; include positive controls (e.g., reference inhibitors) .
  • Metabolic stability : Assess hepatic microsomal stability to predict in vivo efficacy .
  • Structural analogs : Compare activity with methyl-, chloro-, or aryl-substituted derivatives to establish SAR .

Q. How can researchers address challenges in functionalizing the pyrido-azepinone core?

Functionalization hurdles include:

  • Regioselectivity : Electrophilic substitutions at specific positions (e.g., C-7 vs. C-9) require directing groups or protecting strategies .
  • Steric effects : Bulky substituents on the azepinone ring may hinder reactivity; computational modeling (DFT) predicts feasible sites .
  • Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings introduce aryl/heteroaryl groups, but Pd catalyst selection is critical .

Methodological Guidance

Q. What analytical techniques validate the purity of this compound in complex mixtures?

  • HPLC-DAD/UV : Quantifies purity (>95% threshold) and detects co-eluting impurities .
  • LC-MS/MS : Identifies trace degradation products (e.g., hydrolyzed lactam forms) .
  • Elemental analysis : Confirms C/H/N ratios within 0.3% of theoretical values .

Q. How should researchers design stability studies for long-term storage?

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks .
  • Lyophilization : Improves stability for hygroscopic forms; monitor water content via Karl Fischer titration .
  • Cryopreservation : Store at −80°C under inert gas (argon) to prevent oxidation .

Data Interpretation and Troubleshooting

Q. How to interpret conflicting spectral data (e.g., NMR vs. X-ray) for structural assignments?

  • Dynamic effects : NMR may average tautomeric forms, while X-ray captures a single crystalline state. Use variable-temperature NMR to resolve discrepancies .
  • Residual solvents : Crystallization solvents (e.g., ethanol) can appear in X-ray structures; cross-check with TGA/DSC data .

Q. What strategies address low reproducibility in biological assays?

  • Batch variability : Characterize multiple synthetic batches via HPLC and bioactivity screens .
  • Cell line authentication : Use STR profiling to avoid cross-contamination .
  • Positive controls : Include reference compounds (e.g., ofloxacin derivatives for antimicrobial assays) to validate assay conditions .

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